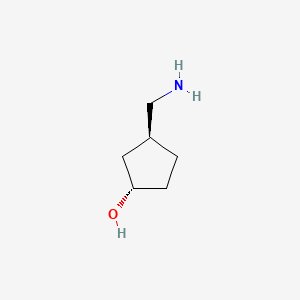

(1S,3S)-3-Aminomethyl-cyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1S,3S)-3-Aminomethyl-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral alicyclic amino alcohol with potential applications as a building block in the synthesis of pharmaceutical compounds. Its stereospecific structure, featuring both a hydroxyl and an aminomethyl group on a cyclopentane (B165970) ring, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a proposed synthetic pathway and a discussion of its potential research applications. Due to the limited availability of experimental data for this specific stereoisomer, this guide also incorporates predicted data and information from related compounds to offer a broader understanding.

Chemical and Physical Properties

The available quantitative data for this compound is limited. The following tables summarize the known and predicted physicochemical properties. It is crucial to note that much of the available data pertains to its stereoisomers, and these values should be considered as approximations for the (1S,3S) isomer.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| CAS Number | 1007306-62-8 | --INVALID-LINK-- |

| IUPAC Name | (1S,3S)-3-(aminomethyl)cyclopentan-1-ol | N/A |

Table 2: Predicted Physicochemical Properties of Stereoisomers

| Property | Predicted Value | Notes |

| Boiling Point | 205.6 ± 13.0 °C | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |

| Density | 1.042 ± 0.06 g/cm³ | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |

| pKa | 15.17 ± 0.40 | Predicted for (1R,3S)-3-Aminomethyl-cyclopentanol |

Spectroscopic Data

Experimental Protocols

Proposed Synthetic Pathway

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and methodologies reported for analogous compounds. The following diagram illustrates a hypothetical multi-step synthesis starting from a chiral cyclopentene (B43876) derivative. This proposed pathway is for illustrative purposes and would require experimental validation and optimization.

Caption: A proposed synthetic pathway for this compound.

Methodology for the Proposed Synthesis:

-

Hydroboration-Oxidation: A suitable chiral cyclopentene derivative would undergo anti-Markovnikov hydroboration using a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to yield the corresponding alcohol, (1S,3R)-3-Hydroxymethyl-cyclopentanol. The stereochemistry of the starting material is crucial for obtaining the desired stereoisomer.

-

Activation of the Hydroxyl Group: The primary hydroxyl group of the hydroxymethyl substituent would be converted into a good leaving group, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.

-

Nucleophilic Substitution with Azide: The resulting mesylate or tosylate would then be subjected to nucleophilic substitution with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with an inversion of configuration at the carbon center, leading to the formation of (1S,3S)-3-(Azidomethyl)-cyclopentanol.

-

Reduction of the Azide: Finally, the azide group would be reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with lithium aluminum hydride (LiAlH₄), to afford the target compound, this compound.

Purification and Analysis:

Following the synthesis, the product would require purification, likely through column chromatography or distillation under reduced pressure. The identity and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

As of the current date, there is no published research detailing the specific biological activity or the signaling pathways associated with this compound. Its structural similarity to other biologically active aminocyclopentanol derivatives suggests potential for interaction with various biological targets. For instance, related compounds have been investigated for their roles as enzyme inhibitors or receptor ligands.

Given the absence of specific data, a signaling pathway diagram cannot be provided. Researchers in drug discovery may consider this molecule as a novel scaffold for screening against a variety of targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, to elucidate its potential pharmacological profile.

The following diagram illustrates a generalized workflow for screening and identifying the biological target and pathway of a novel chemical entity like this compound.

Caption: A general workflow for identifying the biological target of a novel compound.

Conclusion

This compound represents a chemical entity with untapped potential in the field of medicinal chemistry and drug development. While there is a notable scarcity of experimentally determined data for this specific stereoisomer, this guide consolidates the available information and provides a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its chemical properties, develop efficient and stereoselective synthetic routes, and explore its pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers embarking on studies involving this intriguing molecule.

Elucidating the Structure of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of (1S,3S)-3-Aminomethyl-cyclopentanol, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of published experimental spectroscopic data for this specific stereoisomer, this document leverages predicted data, general experimental protocols, and analysis of analogous compounds to offer a robust methodology for its characterization.

Chemical Structure and Properties

This compound is a chiral bifunctional molecule containing a cyclopentanol (B49286) ring substituted with an aminomethyl group. The stereochemistry at positions 1 and 3 of the cyclopentane (B165970) ring is critical for its intended biological activity and interaction with target molecules.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 1007306-62-8 |

| Appearance | Neat oil (predicted) |

| Chiral Centers | 2 |

Spectroscopic Data (Predicted and Analogous)

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) absorption bands for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides insights into the chemical environment of the hydrogen atoms in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.0 - 4.2 | m | H-1 (CH-OH) |

| ~2.6 - 2.8 | m | CH₂-NH₂ |

| ~1.8 - 2.0 | m | H-3 (CH-CH₂NH₂) |

| ~1.4 - 1.8 | m | Cyclopentane ring CH₂ |

| ~1.2 - 1.4 | m | Cyclopentane ring CH₂ |

| Variable | br s | OH, NH₂ |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~75 - 78 | C-1 (CH-OH) |

| ~45 - 48 | CH₂-NH₂ |

| ~42 - 45 | C-3 (CH-CH₂NH₂) |

| ~35 - 38 | Cyclopentane ring CH₂ |

| ~22 - 25 | Cyclopentane ring CH₂ |

Key Infrared (IR) Absorption Bands

IR spectroscopy is instrumental in identifying the functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 (broad) | O-H, N-H | Stretching |

| 2850 - 2960 | C-H (sp³) | Stretching |

| 1590 - 1650 | N-H | Bending |

| 1050 - 1150 | C-O | Stretching |

Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 115. Key fragmentation patterns for cyclic amino alcohols would likely involve:

-

Loss of water (H₂O): A peak at M-18 (m/z 97).

-

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen, leading to fragments from the loss of the aminomethyl group or parts of the ring.

-

Ring cleavage: Complex fragmentation of the cyclopentane ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the neat oil sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Oil):

-

Place a small drop of the neat oil sample onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently press to form a thin film between the plates.

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-containing plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which provides corroborating evidence for the proposed structure.

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow for characterization, and the logical relationships in spectroscopic analysis.

Navigating the Synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide to Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Recommended Synthetic Approach: A Multi-Step Stereoselective Pathway

The most plausible and industrially scalable approach to synthesizing (1S,3S)-3-Aminomethyl-cyclopentanol involves a multi-step sequence starting from simple, achiral precursors. The core strategy relies on the initial construction of a racemic cyclopentane (B165970) derivative, followed by a crucial enzymatic resolution step to isolate the desired enantiomer, which is then further elaborated to the target molecule.

A logical workflow for this synthesis is outlined below:

An In-depth Technical Guide to the Stereochemistry of 3-Aminomethyl-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminomethyl-cyclopentanol is a valuable chiral building block in medicinal chemistry and drug development. Its stereoisomeric forms can exhibit distinct pharmacological and toxicological profiles, making a thorough understanding and control of its stereochemistry paramount. This technical guide provides a comprehensive overview of the stereochemistry of 3-aminomethyl-cyclopentanol, including its stereoisomers, conformational analysis, synthesis, and analytical separation.

Stereoisomers and Conformational Analysis

3-Aminomethyl-cyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). These stereoisomers can be categorized into two pairs of enantiomers: the cis-isomers ((1R,3S) and (1S,3R)) and the trans-isomers ((1R,3R) and (1S,3S)).

The cyclopentane (B165970) ring is not planar and adopts puckered conformations, primarily the envelope and half-chair forms, to alleviate ring strain. For 1,3-disubstituted cyclopentanes like 3-aminomethyl-cyclopentanol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The thermodynamically more stable conformation will have the bulkier substituents in the pseudo-equatorial positions to minimize steric hindrance. In the case of the cis-isomers, one substituent will be pseudo-axial and the other pseudo-equatorial in the most stable conformations. For the trans-isomers, both substituents can be in pseudo-equatorial positions, which generally leads to greater thermodynamic stability compared to the cis-isomers.

Data Presentation

Table 1: Physicochemical Properties of 3-Aminomethyl-cyclopentanol Stereoisomers

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| (1R,3S) | 1110772-09-2 | C₆H₁₃NO | 115.18 | 205.6 ± 13.0 | 1.042 ± 0.06 |

| (1S,3R) | 1201787-06-5 | C₆H₁₃NO | 115.18 | Not Available | Not Available |

| (1S,3S) | 1007306-62-8 | C₆H₁₃NO | 115.18 | Not Available | Not Available |

| (1R,3R) | Not Available | C₆H₁₃NO | 115.18 | Not Available | Not Available |

Table 2: Predicted Spectroscopic Data for 3-Aminomethyl-cyclopentanol Isomers

| Stereoisomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| (1R,3S) | Data not available | Data not available |

| (1S,3R) | Data not available | Data not available |

Note: Experimentally obtained NMR data for specific isomers of 3-aminomethyl-cyclopentanol are not widely published. Predicted spectra can be generated using computational chemistry software.

For comparison, the predicted ¹H and ¹³C NMR spectral data for a related compound, cis-3-(Hydroxymethyl)cyclopentanol, suggests the following characteristic shifts:

-

¹H NMR: The proton on the carbon bearing the hydroxyl group (CH-OH) is expected around 4.15 ppm. The protons of the hydroxymethyl group (CH₂-OH) are predicted around 3.55 ppm. The ring protons typically appear as complex multiplets between 1.30 and 2.10 ppm.

-

¹³C NMR: The carbon attached to the hydroxyl group (C-OH) is predicted to be the most downfield of the ring carbons, around 74.5 ppm. The carbon of the hydroxymethyl group (C-CH₂OH) is expected around 65.0 ppm.

Experimental Protocols

Synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol

The following is a representative synthetic protocol for (1R,3S)-3-aminomethyl-cyclopentanol based on patent literature.

Step 1: Asymmetric Diels-Alder Reaction

An N-acyl hydroxylamine (B1172632) compound containing a chiral auxiliary is reacted with cyclopentadiene (B3395910) in an asymmetric Diels-Alder [4+2] cycloaddition. This step establishes the two chiral centers of the cyclopentane ring with a degree of stereocontrol.

Step 2: Reductive Cleavage of the N-O Bond

The resulting cycloadduct undergoes reductive cleavage of the nitrogen-oxygen bond. This is typically achieved using a reducing agent such as zinc powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation (e.g., using a palladium on carbon catalyst). This step unmasks the amino group.

Step 3: Chiral Resolution (if necessary)

If the stereoselectivity of the Diels-Alder reaction is not sufficiently high, a chiral resolution step may be employed. This can be achieved through enzymatic resolution, for instance, using a lipase (B570770) to selectively acylate one of the enantiomers.

Step 4: Deprotection and Isolation

Any protecting groups on the amino or hydroxyl functionalities are removed under appropriate conditions. The final product, (1R,3S)-3-aminomethyl-cyclopentanol, is then purified by standard techniques such as crystallization or chromatography.

Chiral Separation of 3-Aminomethyl-cyclopentanol Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of the stereoisomers of 3-aminomethyl-cyclopentanol.

Method 1: Direct Chiral Separation

-

Column: A chiral stationary phase (CSP) is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs are often effective for separating amino alcohol enantiomers.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol, isopropanol, or acetonitrile) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) or a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, as 3-aminomethyl-cyclopentanol lacks a strong chromophore.

Method 2: Indirect Chiral Separation

-

Derivatization: The mixture of stereoisomers is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral isocyanate) to form diastereomeric derivatives.

-

Column: A standard achiral stationary phase, such as a C18 or silica (B1680970) column, can be used to separate the resulting diastereomers.

-

Mobile Phase: A standard reversed-phase (e.g., acetonitrile/water or methanol/water) or normal-phase (e.g., hexane/ethyl acetate) mobile phase is employed.

-

Detection: UV detection is often more sensitive after derivatization, as the derivatizing agent typically contains a chromophore.

Mandatory Visualizations

Caption: Synthetic and Chromatographic Workflow for 3-Aminomethyl-cyclopentanol.

Caption: Stereochemical Relationships of 3-Aminomethyl-cyclopentanol.

Spectroscopic Profile of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (1S,3S)-3-Aminomethyl-cyclopentanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive data and comparative analysis with the parent compound, cyclopentanol (B49286), to offer a robust framework for characterization.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and bifunctional nature, containing both a primary amine and a secondary alcohol, make it an attractive intermediate for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents a detailed analysis of its expected spectroscopic signature.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. For comparative purposes, experimental data for cyclopentanol is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclopentyl ring protons. The key distinguishing features will be the signals corresponding to the proton on the carbon bearing the hydroxyl group (H-1), the protons of the aminomethyl group, and the proton at the C-3 position.

| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Cyclopentanol (ppm) [1][2] | Expected Multiplicity |

| H-1 (CH-OH) | ~ 4.0 - 4.2 | 4.32 | Quintet |

| Cyclopentyl Ring Hs | ~ 1.2 - 2.0 | 1.5 - 1.8 | Multiplets |

| H-3 (CH-CH₂NH₂) | ~ 1.8 - 2.1 | - | Multiplet |

| CH₂-NH₂ | ~ 2.6 - 2.9 | - | Multiplet |

| OH | Variable | 4.8 | Broad Singlet |

| NH₂ | Variable | - | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information on the number of non-equivalent carbons and their chemical environment. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.

| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Cyclopentanol (ppm) [3] |

| C-1 (CH-OH) | ~ 73 - 76 | ~ 74 |

| Cyclopentyl Ring CH₂s | ~ 22 - 45 | ~ 24, 35 |

| C-3 (CH-CH₂NH₂) | ~ 40 - 45 | - |

| CH₂-NH₂ | ~ 45 - 50 | - |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N bond vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Cyclopentanol [4][5] |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | 3300 - 3400 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (medium) | - |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 2960 |

| N-H Bend (Amine) | 1590 - 1650 | - |

| C-O Stretch (Alcohol) | 1050 - 1150 | ~ 1060 |

| C-N Stretch (Amine) | 1000 - 1250 | - |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups.

| Parameter | Expected Value for this compound | Experimental Value for Cyclopentanol [6][7] |

| Molecular Weight | 115.18 g/mol | 86.13 g/mol |

| Expected M+ Peak | m/z 115 | m/z 86 |

| Key Fragment Ions | [M-H₂O]⁺, [M-NH₃]⁺, [M-CH₂NH₂]⁺ | [M-H₂O]⁺, [M-C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation : Data is acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard one-pulse sequence.

-

Number of Scans : 16-64 scans.

-

Relaxation Delay : 1-5 seconds.

-

Acquisition Time : 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled pulse sequence.

-

Number of Scans : 1024-4096 scans due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-10 seconds.

-

Acquisition Time : 1-2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk, or a mull can be prepared by grinding the sample with Nujol.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Sample Introduction : The sample can be introduced directly, or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile compound like this, GC-MS with an EI source is a common method.

-

Data Acquisition : The instrument is set to scan over a relevant mass-to-charge (m/z) range (e.g., 30-200 amu). The resulting spectrum shows the relative abundance of different ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. While experimental data is currently sparse in the public domain, the predictive and comparative data presented herein, along with the generalized experimental protocols, offer a valuable resource for researchers and scientists working with this important chiral intermediate. The provided workflow illustrates the logical progression from synthesis to structural confirmation using key spectroscopic techniques.

References

- 1. Solved The 'H NMR spectrum for cyclopentanol (shown below) | Chegg.com [chegg.com]

- 2. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]

- 3. Cyclopentanol(96-41-3) 13C NMR [m.chemicalbook.com]

- 4. Cyclopentanol [webbook.nist.gov]

- 5. Cyclopentanol(96-41-3) IR Spectrum [chemicalbook.com]

- 6. Cyclopentanol(96-41-3) MS [m.chemicalbook.com]

- 7. Cyclopentanol [webbook.nist.gov]

Technical Guide: Physical and Chemical Properties of (1S,3S)-3-Aminomethyl-cyclopentanol

For Research, Scientific, and Drug Development Professionals

Abstract

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its stereodefined structure, featuring both an amino and a hydroxyl functional group on a cyclopentyl scaffold, makes it a valuable building block for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for its characterization, and a discussion of its role as a synthetic intermediate.

Chemical Identity and Structure

-

IUPAC Name: ((1S,3S)-3-hydroxycyclopentyl)methanamine

-

Stereoisomer: (1S,3S)

-

CAS Number: 1007306-62-8[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound and its related isomers is presented below. It is important to note that much of the publicly available data consists of predicted values, with experimentally determined values being scarce.

| Property | Value / Description | Source |

| Appearance | Likely an oil or low-melting solid. | [3] |

| Boiling Point | 197.3 ± 13.0 °C at 760 mmHg (Predicted for (1S,3S) isomer). | [3] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted for (1R,3S) isomer). | [4][5] |

| pKa (Predicted) | 15.17 ± 0.40 (Predicted for (1R,3S) isomer). | [5] |

| LogP (Predicted) | -0.2 (Predicted for the related ((1S,3R)-3-aminocyclopentyl)methanol). | [3] |

| Topological Polar Surface Area (TPSA) | 46.2 Ų (Predicted for a related isomer). | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 1 | [3] |

| Storage Temperature | Room temperature in continental US; may vary elsewhere. | [1] |

Spectroscopic Properties

While specific spectra for this compound are not widely published, its characteristic features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet for the amine (-NH₂) protons and another for the hydroxyl (-OH) proton would also be anticipated, with chemical shifts dependent on solvent and concentration.[3]

-

¹³C NMR : The spectrum would display distinct signals for the carbon atoms of the cyclopentyl ring and the aminomethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations. C-H stretching would be observed around 2850-3000 cm⁻¹, and a C-O stretching band would be expected in the 1000-1200 cm⁻¹ region.[3]

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 115. Common fragmentation patterns would likely involve the loss of water (M-18), ammonia (B1221849) (M-17), or the aminomethyl group.[3]

Experimental Protocols

Determination of Optical Rotation

The optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from this observed rotation.[6]

Methodology:

-

Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable achiral solvent (e.g., ethanol, water) to a known concentration (c), typically expressed in g/mL.[6]

-

Measurement: The solution is transferred to a polarimeter cell of a known path length (l), measured in decimeters (dm).[6]

-

Data Acquisition: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).[6]

-

Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l)[6]

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of (1S,3S)-3-Aminomethyl-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

(1S,3S)-3-Aminomethyl-cyclopentanol, a synthetic intermediate with potential applications in pharmaceutical synthesis, presents a unique challenge for laboratory safety protocols due to a notable absence of comprehensive toxicological and handling data for this specific stereoisomer (CAS No. 1007306-62-8)[1][2][3]. This guide provides a thorough framework for the safe handling of this compound, drawing upon available information for a closely related stereoisomer, (1S,3R)-3-Aminomethyl-cyclopentanol, and established principles of laboratory safety. Researchers must exercise caution and treat this compound as potentially hazardous until more specific data becomes available.

Hazard Identification and Classification

While no specific GHS classification is available for this compound, data for the (1S,3R) stereoisomer suggests that the compound may be an irritant to the mucous membranes and upper respiratory tract.[4] It may also be harmful through inhalation, ingestion, or skin absorption.[4] Due to the lack of thorough toxicological investigation, it is prudent to handle this compound with a high degree of caution.[4]

Table 1: Summary of Potential Hazards (Based on (1S,3R)-3-Aminomethyl-cyclopentanol)

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |

| May cause respiratory irritation. | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |

| May cause skin irritation. | Use only outdoors or in a well-ventilated area. |

| May cause serious eye irritation. | Wash hands thoroughly after handling. |

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls are paramount. The following personal protective equipment (PPE) is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | To protect against potential splashes and aerosols. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |

| Skin and Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |

| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation exposure. |

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following workflow outlines a decision-making process for PPE selection when handling research chemicals with limited safety data.

Caption: PPE Selection Workflow for this compound.

Handling and Storage

Prudent laboratory practices should be strictly followed when handling this compound.

-

Handling: Always work in a well-ventilated area, preferably within a certified chemical fume hood. Avoid the generation of dusts and aerosols. Ensure that an eyewash station and safety shower are readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is at room temperature.[3]

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures are based on the recommendations for the (1S,3R) stereoisomer.[4]

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |

Accidental Release Measures

In the case of a spill, a calm and methodical response is necessary to mitigate any potential hazards. The following workflow provides a general guideline for responding to a chemical spill.

References

The Advent of Aminomethyl-cyclopentanols: A Journey from Synthetic Curiosities to Potent Therapeutic Scaffolds

For Immediate Release

In the landscape of medicinal chemistry, the cyclopentane (B165970) ring serves as a versatile scaffold for the development of novel therapeutics. The introduction of aminomethyl and hydroxyl functionalities to this carbocyclic core has given rise to the class of aminomethyl-cyclopentanols, compounds that have transitioned from being synthetic intermediates to the basis of potent antiviral and anticancer agents. This in-depth technical guide explores the discovery and history of these compounds, with a particular focus on the development of carbocyclic nucleoside analogues, exemplified by the potent therapeutic candidate, Cyclopentenylcytosine (CPE-C).

From Building Blocks to Bioactive Molecules: The Emergence of Aminomethyl-cyclopentanols

The initial interest in aminomethyl-cyclopentanols stemmed from their utility as chiral building blocks in organic synthesis.[1] Their rigid cyclopentane core, coupled with the reactive amine and hydroxyl groups, provided chemists with a platform to construct more complex molecular architectures. Early synthetic efforts focused on methods such as the reductive amination of cyclopentanone (B42830) derivatives and the use of enzymatic pathways to produce specific stereoisomers.[1] These compounds, including isomers like 1-(aminomethyl)cyclopentanol (B1282178) and (1S,3S)-3-aminomethyl-cyclopentanol, were primarily regarded as intermediates for the synthesis of larger, more complex molecules.[1][2]

A pivotal moment in the history of these compounds was the recognition that the cyclopentane ring could serve as a bioisostere for the furanose sugar moiety found in natural nucleosides. This led to the exploration of carbocyclic nucleoside analogues, where the oxygen atom in the ribose or deoxyribose ring is replaced by a methylene (B1212753) group. This structural modification confers several advantageous properties, most notably increased metabolic stability due to resistance to cleavage by nucleoside phosphorylases.[1][3] This realization shifted the focus from aminomethyl-cyclopentanols as mere synthetic intermediates to key precursors for a new class of potential drugs.

Cyclopentenylcytosine (CPE-C): A Case Study in Rational Drug Design

A prime example of a clinically relevant drug candidate derived from an aminomethyl-cyclopentanol scaffold is Cyclopentenylcytosine (CPE-C). CPE-C is a synthetic carbocyclic nucleoside analogue of cytidine (B196190), inspired by the naturally occurring fermentation product, neplanocin A.[1][4] Its development represents a significant milestone in the application of aminomethyl-cyclopentanol chemistry to address critical unmet medical needs.

Antiviral and Antitumor Activity of CPE-C

CPE-C has demonstrated a broad spectrum of biological activity, exhibiting potent antiviral and antitumor effects.[2][4][5][6] Its antiviral activity extends to a wide range of DNA and RNA viruses.[2][5] In preclinical studies, it has shown significant efficacy against various human tumor xenografts.[6][7]

The quantitative measures of its biological potency are summarized in the tables below.

Table 1: Antiviral Activity of Cyclopentenylcytosine (CPE-C)

| Virus | Cell Line | EC50 (µg/mL) | Reference |

| Adenovirus (various ocular types) | A549 | 0.03 - 0.059 | [1][8] |

Table 2: Antitumor Activity of Cyclopentenylcytosine (CPE-C)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Human Acute Lymphoblastic Leukemia (ALL) cell lines | Leukemia | 6 - 15 | [9] |

| Molt-4 | T-cell Leukemia | ~75 (at 16h) | [10] |

Mechanism of Action: Inhibition of CTP Synthetase

The primary molecular target of CPE-C is CTP synthetase, a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[2][4][11][12] Upon entering the cell, CPE-C is phosphorylated by intracellular kinases to its active triphosphate form, CPE-C triphosphate (CPEC-TP).[4][12] CPEC-TP then acts as a potent inhibitor of CTP synthetase, which catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP).[11][12] The depletion of the intracellular CTP pool disrupts both DNA and RNA synthesis, leading to the observed antiviral and cytocidal effects.[4][13]

Experimental Protocols

Synthesis of Carbocyclic Nucleosides from Aminocyclopentanols (Convergent Approach)

A general and flexible method for the synthesis of carbocyclic nucleosides from aminocyclopentanol derivatives is the convergent approach, which involves coupling a functionalized cyclopentane moiety with a pre-formed heterocyclic base.[1][3]

Materials:

-

Functionalized aminocyclopentanol derivative

-

Heterocyclic base (e.g., purine (B94841) or pyrimidine)

-

Triphenylphosphine (B44618) (PPh3)

-

Dialkyl azodicarboxylate (e.g., DEAD or DIAD)

-

Dry, aprotic solvent (e.g., THF)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve the aminocyclopentanol derivative, the heterocyclic base, and triphenylphosphine in a dry, aprotic solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of the dialkyl azodicarboxylate in the same solvent, maintaining the temperature below 10°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.[1]

In Vitro Antiviral Assay: Plaque Reduction Assay

The antiviral activity of compounds like CPE-C is often quantified using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells.

Materials:

-

Monolayers of a suitable cell line (e.g., A549 cells) in 24-well plates

-

Virus stock of known titer

-

Serial dilutions of the test compound (e.g., CPE-C)

-

Culture medium

-

Staining solution (e.g., crystal violet)

Procedure:

-

Inoculate the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus per well.

-

After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing serial dilutions of the test compound.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells with a suitable staining solution.

-

Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1][8]

Clinical Development and Future Perspectives

A phase I clinical trial of CPE-C in patients with solid tumors was conducted. However, the trial was complicated by instances of cardiotoxicity, specifically hypotension, in some patients.[4] This highlights the challenges in translating promising preclinical findings into clinical success.

Despite the setbacks in its clinical development for cancer, the potent and broad-spectrum antiviral activity of CPE-C continues to make it a compound of interest, particularly for topical applications where systemic toxicity can be minimized. Recent studies have demonstrated its efficacy in an in vivo model of adenoviral ocular infections, suggesting a potential therapeutic niche for this aminomethyl-cyclopentanol derivative.[1][8]

The journey of aminomethyl-cyclopentanols from simple synthetic building blocks to the core of complex therapeutic agents like CPE-C underscores the power of medicinal chemistry in leveraging fundamental molecular scaffolds to address significant human diseases. Further exploration of this chemical class may yet yield new and improved antiviral and anticancer drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopentenylcytosine (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclopentenylcytosine | C10H13N3O4 | CID 72828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral building block of significant interest in medicinal chemistry, primarily for the synthesis of carbocyclic nucleoside analogues with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its pivotal role in the development of novel antiviral and anticancer agents. Detailed synthetic strategies and experimental considerations for its utilization are presented to support researchers in the fields of drug discovery and organic synthesis.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers specializing in intermediates for pharmaceutical research. It is typically offered as a neat oil with a purity of over 95%. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1007306-62-8 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Neat Oil | [1] |

| Purity | >95% | [1] |

| Storage | Recommended at -20°C for long-term stability | [1] |

Synthetic Applications in Drug Discovery

The primary application of this compound lies in its use as a chiral precursor for the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is substituted with a cyclopentane (B165970) ring. This structural modification confers several advantageous properties, including enhanced metabolic stability against enzymatic degradation, which can lead to improved pharmacokinetic profiles.[2]

Role as a Chiral Building Block

The stereochemically defined structure of this compound, with its cis-configured aminomethyl and hydroxyl groups, provides a rigid and versatile scaffold for the synthesis of these modified nucleosides. The spatial arrangement of these functional groups is crucial for the biological activity of the resulting analogues.[3] While this specific isomer is valuable, it is important to note that other stereoisomers, such as (1R,3S)-3-aminocyclopentanol, are key intermediates in the synthesis of approved antiviral drugs like Bictegravir, an integrase strand transfer inhibitor for the treatment of HIV-1 infection.[3][4] This highlights the stringent stereochemical requirements for potent biological activity and underscores the importance of accessing various stereochemically pure building blocks.

Synthesis of Carbocyclic Nucleoside Analogues

The synthesis of carbocyclic nucleosides from this compound typically involves the coupling of its primary amino group with a suitably functionalized heterocyclic base, such as a purine (B94841) or pyrimidine (B1678525) derivative. The resulting carbocyclic nucleoside can then be further modified to explore structure-activity relationships (SAR) and optimize its biological properties.[2]

Experimental Protocols

General Workflow for Carbocyclic Nucleoside Synthesis

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Illustrative Synthetic Pathway

Caption: Illustrative synthetic pathway to carbocyclic nucleosides.

Biological Activity and Therapeutic Potential

Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated significant antiviral activity against a range of viruses.[2] Analogues synthesized from chiral cyclopentenol (B8032323) precursors, which can be derived from compounds like (1S,3S)-3-aminocyclopentanol, have shown potent activity against orthopoxviruses (e.g., vaccinia virus, cowpox virus) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[2] The mechanism of action of these compounds is often attributed to their ability to act as either substrates or inhibitors of viral enzymes that are essential for the replication of nucleic acids.[2]

Conclusion

This compound is a commercially available and valuable chiral building block for the synthesis of carbocyclic nucleoside analogues. Its well-defined stereochemistry is instrumental in the design and development of novel antiviral and anticancer agents. The synthetic strategies and experimental considerations outlined in this guide provide a foundation for researchers to utilize this compound in their drug discovery and development programs, contributing to the advancement of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Chiral Synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane (B165970) scaffold, coupled with the stereochemically defined primary amine and secondary alcohol functionalities, makes it a valuable building block for the synthesis of novel therapeutic agents. The specific cis-(1S,3S) stereochemistry is crucial for establishing precise three-dimensional orientations of pharmacophoric groups, which can lead to enhanced target affinity and selectivity.

This document outlines a proposed chiral synthesis of this compound. The synthetic strategy is adapted from a known chirospecific synthesis of its stereoisomer, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, which utilizes L-aspartic acid as the chiral starting material. By employing D-aspartic acid, the synthesis is redirected to yield the desired (1S,3S) target molecule. The key transformations in this multi-step synthesis include a Dieckmann cyclization to form the cyclopentane ring, stereoselective reduction of a ketone, and functional group manipulations to install the aminomethyl and hydroxyl groups with the correct stereochemistry.

Proposed Synthetic Workflow

The proposed synthetic pathway commences with commercially available D-aspartic acid and proceeds through several key transformations to yield the target compound. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the analogous (1S,3R) stereoisomer. This data is provided as an estimation for the proposed synthesis of the (1S,3S) target. Actual yields may vary.

| Step | Transformation | Starting Material | Product | Reported Yield (%) for (1S,3R) isomer |

| 1 | Boc Protection & Esterification | D-Aspartic Acid | Dimethyl N-Boc-D-Aspartate | ~85 (Estimated over 2 steps) |

| 2 | Dieckmann Cyclization | Dimethyl N-Boc-D-Aspartate | Cyclic β-Keto Ester | 75 |

| 3 | Stereoselective Ketone Reduction | Cyclic β-Keto Ester | Cyclopentanol Derivative | 90 |

| 4 | Mesylation | Cyclopentanol Derivative | Mesylate Intermediate | ~95 (Estimated) |

| 5 | Mesylate Reduction | Mesylate Intermediate | Protected Aminomethyl Cyclopentanol | ~80 (Estimated) |

| 6 | Boc Deprotection | Protected Aminomethyl Cyclopentanol | This compound | >95 (Estimated) |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, adapted from analogous transformations in the literature.

Protocol 1: Preparation of Dimethyl N-(tert-butoxycarbonyl)-D-aspartate

-

Boc Protection: To a solution of D-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide (B78521) or triethylamine (B128534). Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-D-aspartic acid with an organic solvent.

-

Esterification: Dissolve the crude N-Boc-D-aspartic acid in an appropriate solvent such as methanol (B129727). Add thionyl chloride dropwise at a low temperature (e.g., -10 to -5 °C). After the addition is complete, allow the reaction to reflux for a specified time. Remove the solvent under reduced pressure to obtain the crude dimethyl N-Boc-D-aspartate.

Protocol 2: Dieckmann Cyclization

-

Under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Add a solution of Dimethyl N-Boc-D-Aspartate in anhydrous THF dropwise to the base suspension at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture until the cyclization is complete, as indicated by TLC analysis.

-

Carefully quench the reaction with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester. Purify by column chromatography if necessary.

Protocol 3: Stereoselective Reduction of the Cyclic β-Keto Ester

-

Dissolve the cyclic β-keto ester in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise, maintaining the low temperature.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to give the cyclopentanol derivative. The desired diastereomer may be isolated by column chromatography.

Protocol 4: Mesylation of the Cyclopentanol Derivative

-

Dissolve the cyclopentanol derivative in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or THF.

-

Add a base, typically triethylamine (Et₃N) or pyridine.

-

Cool the mixture in an ice bath and add methanesulfonyl chloride (MsCl) dropwise.

-

Allow the reaction to stir at a low temperature and then warm to room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the mesylate intermediate.

Protocol 5: Reduction of the Mesylate

-

Under an inert atmosphere, prepare a suspension of a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the suspension in an ice bath.

-

Add a solution of the mesylate intermediate in the same anhydrous solvent dropwise.

-

Allow the reaction to stir at low temperature and then warm to room temperature or reflux to drive the reaction to completion.

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash with an organic solvent.

-

Concentrate the filtrate to obtain the crude protected aminomethyl cyclopentanol.

Protocol 6: Boc Deprotection

-

Dissolve the Boc-protected aminomethyl cyclopentanol in a suitable solvent such as methanol, dioxane, or dichloromethane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the hydrochloride salt of this compound. The free amine can be obtained by neutralization with a base.

Disclaimer: The synthetic protocols described herein are based on established chemical transformations and literature precedents for a stereoisomeric compound. These procedures should be performed by trained chemists in a well-equipped laboratory. Appropriate safety precautions must be taken, and all reactions should be carefully monitored. The yields are estimates and may vary depending on the specific reaction conditions and scale.

Application Notes and Protocols: (1S,3S)-3-Aminomethyl-cyclopentanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3S)-3-Aminomethyl-cyclopentanol is a versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. Its rigid cyclopentane (B165970) scaffold, combined with the stereochemically defined primary amine and primary alcohol functionalities, makes it an attractive starting material for the synthesis of complex chiral molecules, including novel carbocyclic nucleoside analogues and chiral ligands for asymmetric catalysis. This document provides an overview of its potential applications, complete with detailed, representative experimental protocols. While extensive literature on this specific molecule is emerging, the following sections detail its plausible and powerful applications based on established principles of asymmetric synthesis.

Key Molecular Features and Potential Applications

The strategic placement of the aminomethyl and hydroxyl groups in a cis configuration on the cyclopentane ring allows for the formation of well-defined chiral environments. This bifunctionality is key to its utility in several areas:

-

Chiral Ligand Synthesis: The amino and hydroxyl groups can be readily functionalized to create a variety of bidentate ligands (e.g., amino-alcohol, phosphino-amino, or oxazoline-based ligands) for transition metal-catalyzed asymmetric reactions.

-

Synthesis of Bioactive Molecules: It serves as a key chiral scaffold for the synthesis of carbocyclic nucleoside analogues, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. This modification can enhance metabolic stability and antiviral or antitumor activity.

-

Chiral Auxiliaries: While less common for this type of structure, the amine or alcohol could be used to temporarily attach to a prochiral substrate to direct a stereoselective transformation.

Application 1: Synthesis of a Chiral Amino-Alcohol Ligand and its Use in Asymmetric Aldol (B89426) Addition

One of the primary proposed applications of this compound is its conversion into a chiral amino-alcohol ligand. These ligands are known to be effective in a range of metal-catalyzed reactions, including asymmetric additions to carbonyls.

Workflow for Ligand Synthesis and Catalysis

Caption: Workflow for the synthesis of a chiral ligand and its application.

Experimental Protocols

Protocol 1: Synthesis of Ligand L1

-

Materials: this compound (1.0 eq), 2-(Diphenylphosphino)benzyl bromide (1.1 eq), K₂CO₃ (2.5 eq), Acetonitrile (B52724) (anhydrous), Argon atmosphere.

-

Procedure: a. To a flame-dried round-bottom flask under Argon, add this compound (115 mg, 1.0 mmol) and anhydrous acetonitrile (10 mL). b. Add K₂CO₃ (345 mg, 2.5 mmol) to the solution. c. In a separate flask, dissolve 2-(Diphenylphosphino)benzyl bromide (402 mg, 1.1 mmol) in anhydrous acetonitrile (5 mL) and add it dropwise to the cyclopentanol solution at room temperature. d. Stir the reaction mixture at 60 °C for 12 hours. Monitor progress by TLC. e. After completion, cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure ligand L1 .

Protocol 2: Asymmetric Aldol Addition

-

Materials: Ligand L1 (0.1 eq), Ti(O-iPr)₄ (0.1 eq), Benzaldehyde (1.0 eq), Acetone silyl enol ether (1.2 eq), Dichloromethane (B109758) (anhydrous), -78 °C bath.

-

Procedure: a. In a flame-dried Schlenk flask under Argon, dissolve Ligand L1 (40 mg, 0.1 mmol) in anhydrous dichloromethane (2 mL). b. Add Ti(O-iPr)₄ (30 µL, 0.1 mmol) and stir the mixture at room temperature for 30 minutes to form the catalyst complex. c. Cool the solution to -78 °C. d. Add benzaldehyde (102 µL, 1.0 mmol) and stir for 15 minutes. e. Add the acetone silyl enol ether (205 µL, 1.2 mmol) dropwise over 10 minutes. f. Stir the reaction at -78 °C for 6 hours. g. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). h. Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL). i. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. j. Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes). k. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Representative Data

The following table summarizes representative quantitative data for the proposed asymmetric aldol reaction.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | 10 | -78 | 6 | 85 | 92 |

| 2 | 5 | -78 | 8 | 82 | 91 |

| 3 | 10 | -40 | 6 | 90 | 85 |

Application 2: Synthesis of a Carbocyclic Nucleoside Analogue

This compound is an ideal precursor for synthesizing novel carbocyclic nucleosides. The primary amine can be transformed into a nucleobase-mimicking heterocycle or used as an anchor point for coupling a pre-formed nucleobase.

Synthetic Pathway Overview

Caption: Synthesis of a carbocyclic nucleoside analogue.

Experimental Protocol

Protocol 3: Synthesis of a 5-Fluorouracil Carbocyclic Analogue

-

Materials: this compound (1.0 eq), TBDMS-Cl (1.1 eq), Imidazole (B134444) (1.2 eq), DMF (anhydrous), 2,4-dichloro-5-fluoropyrimidine (B19854) (1.0 eq), DIPEA (3.0 eq), TBAF (1.5 eq), THF.

-

Procedure: a. Protection: Dissolve this compound (115 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add imidazole (82 mg, 1.2 mmol) and TBDMS-Cl (166 mg, 1.1 mmol). Stir at room temperature for 4 hours. Extract the product with ether, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate. b. Coupling: Dissolve the protected intermediate (229 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL). Add 2,4-dichloro-5-fluoropyrimidine (167 mg, 1.0 mmol) and DIPEA (523 µL, 3.0 mmol). Heat the reaction at 80 °C for 24 hours. c. Workup: Cool the reaction, concentrate under vacuum, and purify by column chromatography to isolate the coupled product. d. Deprotection: Dissolve the purified product in THF (5 mL). Add TBAF (1.5 mL of 1M solution in THF, 1.5 mmol). Stir at room temperature for 2 hours. e. Final Purification: Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the final carbocyclic nucleoside analogue.

Representative Data

| Step | Reagents | Yield (%) | Purity (%) (by LC-MS) |

| Protection | TBDMS-Cl, Imidazole | 95 | >98 |

| Coupling | 2,4-dichloro-5-fluoropyrimidine, DIPEA | 65 | >95 |

| Deprotection | TBAF | 92 | >99 |

| Overall Yield | 57 |

Conclusion

This compound is a promising and highly valuable chiral building block. Its rigid stereodefined structure provides an excellent platform for the development of novel chiral ligands and complex pharmaceutical targets. The protocols and applications outlined in this document serve as a foundational guide for researchers looking to leverage its unique structural features in the field of asymmetric synthesis and medicinal chemistry. Further exploration of its utility in diverse catalytic systems and as a core scaffold for other classes of bioactive molecules is strongly encouraged.

Application Notes and Protocols for (1S,3S)-3-Aminomethyl-cyclopentanol in Pharmaceutical Intermediate Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral bifunctional molecule that serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its stereodefined cyclopentane (B165970) core, featuring both a primary amine and a hydroxyl group in a cis configuration, makes it an ideal scaffold for the creation of complex molecular architectures. A primary application of this and structurally related aminocyclopentanol derivatives is in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents.[1][2][3]

Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom in the furanose ring is replaced by a methylene (B1212753) group.[1] This substitution confers several advantageous properties, most notably increased metabolic stability.[1] The absence of the glycosidic bond makes these compounds resistant to cleavage by phosphorylases and hydrolases, which can lead to an extended in vivo half-life.[1] One of the most prominent drugs in this class is Abacavir (B1662851), a potent reverse transcriptase inhibitor used in the treatment of HIV. While not directly synthesized from this compound, its structure and synthesis underscore the importance of chiral cyclopentane intermediates in antiviral drug design.

These application notes provide an overview of the use of this compound and its close analogues in the synthesis of carbocyclic nucleosides, including quantitative data on their biological activity, detailed experimental protocols, and diagrams illustrating synthetic workflows and mechanisms of action.

Data Presentation: Biological Activity of Carbocyclic Nucleoside Analogues

The biological activity of carbocyclic nucleosides derived from aminocyclopentanol scaffolds is highly dependent on the nature of the attached nucleobase. The following tables summarize the in vitro cytostatic and antiviral activities of a series of carbocyclic nucleoside analogues synthesized from a structurally related precursor, (1S,3R)-3-aminomethyl-2,2,3-trimethylcyclopentylmethanol. This data, derived from a study by Nieto et al. (2002), illustrates the therapeutic potential and structure-activity relationships within this class of compounds.

Table 1: In Vitro Cytostatic Activity of Carbocyclic Nucleoside Analogues [4]

| Compound | Nucleobase | Cell Line | IC₅₀ (µM)¹ |

| Analogue 1 | Adenine (B156593) | L1210 | 7 |

| HeLa | >100 | ||

| CEM | 23 | ||

| Analogue 2 | Hypoxanthine | L1210 | >100 |

| HeLa | >100 | ||

| CEM | >100 | ||

| Analogue 3 | 8-Azahypoxanthine | L1210 | >100 |

| HeLa | >100 | ||

| CEM | >100 | ||

| Analogue 4 | Uracil | L1210 | >100 |

| HeLa | >100 | ||

| CEM | >100 | ||

| Analogue 5 | 5-Iodouracil | L1210 | >100 |

| HeLa | >100 | ||

| CEM | >100 |

¹IC₅₀: 50% inhibitory concentration, or the concentration that reduces the proliferation of uninfected cells by 50%.

Table 2: In Vitro Antiviral Activity of Carbocyclic Nucleoside Analogues [4]

| Compound | Virus | EC₅₀ (µM)² | CC₅₀ (µM)³ | SI⁴ |

| Analogue 1 | HIV-1, HIV-2 | >100 | 23 | - |

| HSV-1, HSV-2 | >100 | >100 | - | |

| Vaccinia Virus | >100 | >100 | - | |

| All other analogues | All tested viruses | >100 | >100 | - |

²EC₅₀: 50% effective concentration, or the concentration that achieves 50% inhibition of virus-induced cytopathic effect. ³CC₅₀: 50% cytotoxic concentration, or the concentration that reduces the viability of uninfected cells by 50%. ⁴SI: Selectivity Index (CC₅₀/EC₅₀).

The data indicate that within this specific series, only the adenine analogue exhibited modest cytostatic activity, while none of the compounds showed significant antiviral activity at non-toxic concentrations.[4] This highlights the sensitivity of biological activity to the specific heterocyclic base attached to the carbocyclic scaffold.

Experimental Protocols

The synthesis of carbocyclic nucleosides from aminocyclopentanol derivatives can be achieved through several strategies, with the convergent approach being highly versatile.[1] The following protocols are generalized procedures based on established methodologies for the synthesis of such compounds, using cis-3-aminomethylcyclopentylmethanol as a representative starting material.[1][2]

Protocol 1: Synthesis of a Purine-Based Carbocyclic Nucleoside Analogue

This protocol describes a linear approach to constructing a purine (B94841) ring onto the aminocyclopentanol scaffold.

Step 1: Reaction with 4,6-dichloro-5-aminopyrimidine

-

In a round-bottom flask, dissolve cis-3-aminomethylcyclopentylmethanol (1.0 eq.) and 4,6-dichloro-5-aminopyrimidine (1.05 eq.) in absolute ethanol.

-

Add triethylamine (B128534) (2.5 eq.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate.

Step 2: Ring Closure to Form the Purine Ring

-

Dissolve the intermediate from Step 1 in a mixture of triethyl orthoformate and concentrated hydrochloric acid.[5]

-

Stir the suspension at room temperature for 12-16 hours.[5]

-

Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the cyclized purine intermediate.[5]

Step 3: Amination (if applicable)

-

To introduce an amino group at the 6-position (e.g., to form an adenine analogue), the 6-chloro group is displaced.

-

Heat the purine intermediate in a sealed tube with a solution of ammonia (B1221849) in methanol.

-

After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the final carbocyclic nucleoside.

Protocol 2: Antiviral Activity Assay

This is a general procedure for evaluating the antiviral efficacy of the synthesized compounds.[4]

-

Cell and Virus Preparation: Seed appropriate host cells (e.g., CEM cells for HIV, HeLa cells for HSV) in 96-well microtiter plates.[4]

-

Compound Addition: Prepare serial dilutions of the synthesized carbocyclic nucleoside analogues and add them to the wells.

-

Viral Infection: Add a standardized amount of the virus to the wells to induce a cytopathic effect (CPE) in the control wells (no compound).[4]

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator until a clear CPE is observed in the control wells.

-

Quantification of Antiviral Effect: Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity. The EC₅₀ value is then calculated as the compound concentration required to reduce the viral CPE by 50%.

-

Cytotoxicity Assay: To determine the compound's toxicity, perform the same assay on uninfected cells. The CC₅₀ value is the concentration that reduces the viability of uninfected cells by 50%.[4]

Visualizations

Experimental Workflow

Caption: A general workflow for the synthesis and evaluation of carbocyclic nucleosides.

Mechanism of Action: Abacavir (Representative Carbocyclic Nucleoside)

Caption: Mechanism of action of Abacavir, a carbocyclic nucleoside reverse transcriptase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

Application Note: A Robust Synthetic Protocol for (1S,3S)-3-Aminomethyl-cyclopentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3S)-3-Aminomethyl-cyclopentanol and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceutical compounds. This application note provides a detailed experimental protocol for the synthesis of (1R,3S)-3-amino-1-cyclopentanol, a closely related stereoisomer, which serves as a key intermediate for antiviral drugs like Bictegravir. The described multi-step synthesis employs an asymmetric cycloaddition reaction to establish the desired stereochemistry, followed by sequential reduction and deprotection steps. This method is advantageous due to its reasonable route, mild reaction conditions, and good stereoselectivity, making it suitable for scale-up production.[1][2]

Synthetic Pathway Overview

The synthesis commences with an asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral N-acylhydroxylamine derivative to construct the two chiral centers of the target molecule.[1][2] The resulting cycloadduct undergoes hydrogenation to saturate the double bond, followed by the cleavage of the amido bond. A final hydrogenation step yields the desired (1R,3S)-3-amino-1-cyclopentanol.[1][2]

References

Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues Using (1S,3S)-3-Aminomethyl-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleoside analogues are a significant class of therapeutic agents, renowned for their antiviral and anticancer properties. This is attributed to the replacement of the furanose ring's oxygen with a methylene (B1212753) group, enhancing metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues utilizing (1S,3S)-3-Aminomethyl-cyclopentanol as a key chiral precursor. We will delve into synthetic strategies, present available biological activity data, and illustrate the general mechanism of action.

Introduction